An In-depth Technical Guide to N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine: Core Properties and Scientific Insights
An In-depth Technical Guide to N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, a molecule situated at the intersection of aromatic and heterocyclic chemistries, represents a scaffold of significant interest in medicinal chemistry. While its direct characterization in the scientific literature is not as extensive as some of its analogs, the foundational properties and biological activities of the 2-aminothiazoline core structure are well-documented. This guide provides a comprehensive overview of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, synthesizing established knowledge of its chemical family with specific insights where available. We will delve into its structure and tautomerism, logical synthetic pathways, and known biological relevance, offering a technical framework for researchers aiming to explore its potential in drug discovery and development.
Molecular Structure and Nomenclature
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine is characterized by a dihydrothiazole ring system with a phenylamino substituent at the 2-position. A critical aspect of its structure is the existence of tautomerism, where the compound can exist in equilibrium between two forms: the amino form and the imino form.
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Systematic (IUPAC) Name: N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
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Common Synonyms: 2-(Phenylamino)-4,5-dihydrothiazole, 2-Anilino-4,5-dihydrothiazole, 2-(Phenylimino)thiazolidine
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Parent Compound: 4,5-dihydro-1,3-thiazol-2-amine (also known as 2-aminothiazoline)
The equilibrium between the amino and imino tautomers is a key determinant of the molecule's chemical reactivity and its interactions with biological targets. The imino form, 2-(phenylimino)thiazolidine, is often considered the more stable tautomer in related systems.
Caption: Tautomeric equilibrium of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine.
Synthesis and Purification
The synthesis of N-substituted 2-amino-4,5-dihydrothiazoles can be approached through several reliable methods. The choice of pathway often depends on the nucleophilicity of the amine and the stability of the substituents.
Acid-Catalyzed Cyclization of N-(2-hydroxyethyl)thioureas
A robust and widely applicable method involves the acid-catalyzed cyclization of an N-(2-hydroxyethyl)-N'-phenylthiourea intermediate. This approach is particularly useful for less nucleophilic amines.
Caption: Synthesis via acid-catalyzed cyclization of a thiourea intermediate.
Experimental Protocol (Representative):
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Synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea:
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To a solution of ethanolamine (1.0 eq) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours. The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
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Acid-Catalyzed Cyclization:
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Suspend the crude N-(2-hydroxyethyl)-N'-phenylthiourea in a suitable solvent and add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
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After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Reaction with 2-Methylthio-4,5-dihydrothiazole
For more nucleophilic amines, a direct displacement reaction with a suitable leaving group on the dihydrothiazole ring can be employed.
Workflow:
Caption: Synthesis via high-temperature displacement reaction.
This method is more direct but may require harsh reaction conditions that are not suitable for substrates with thermally labile functional groups.[1]
Physicochemical Properties
| Property | N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine | 4,5-dihydro-1,3-thiazol-2-amine (Parent Compound) |
| Molecular Formula | C₉H₁₀N₂S | C₃H₆N₂S[2] |
| Molecular Weight | 178.26 g/mol | 102.16 g/mol [2] |
| CAS Number | Not definitively assigned | 1779-81-3[2] |
| Melting Point | Data not available | 85.3 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water is predicted due to the hydrophobic phenyl group. | Soluble in water. |
Spectroscopic Characterization (Expected)
While specific spectral data is not published, the following are the expected spectroscopic signatures for the confirmation of the structure of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine.
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¹H NMR:
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Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm corresponding to the protons on the phenyl ring.
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Thiazolidine Protons: Two triplets corresponding to the two methylene groups (-CH₂-S- and -CH₂-N=) in the dihydrothiazole ring, likely in the range of δ 3.0-4.0 ppm.
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NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR:
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).
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C=N Carbon: A signal for the carbon of the imino/amino group, expected to be downfield (δ > 150 ppm).
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Thiazolidine Carbons: Signals for the two methylene carbons in the aliphatic region (δ 30-60 ppm).
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Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.
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C=N Stretch: An absorption band around 1600-1650 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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C-N and C-S Stretches: In the fingerprint region.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 178.
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Applications in Drug Development and Biological Activity
The 2-aminothiazole and 2-aminothiazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]
Inhibition of Nitric Oxide Synthase (NOS)
N-phenyl-2-amino-4,5-dihydrothiazoles have been designed and synthesized as inhibitors of the isoforms of nitric oxide synthase (NOS).[1] Overproduction of nitric oxide is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. The design of these inhibitors was based on lead compounds like thiocitrulline and N(delta)-(4,5-dihydrothiazol-2-yl)ornithine.[1]
Caption: Proposed mechanism of action as a NOS inhibitor.
The rationale behind this inhibitory activity lies in the structural similarity of the 2-amino-4,5-dihydrothiazole moiety to the guanidino group of the natural substrate, L-arginine. This allows the molecule to bind to the active site of the enzyme, preventing the synthesis of nitric oxide.
Serotonergic Receptor Modulation
Derivatives of 2-(phenyl)-4,5-dihydrothiazole have been investigated for their affinity towards serotonin receptors, specifically the 5-HT₁ₐ and 5-HT₂C subtypes.[4] These receptors are important targets in the development of treatments for neuropsychiatric disorders such as anxiety and depression. The phenyl ring and the dihydrothiazole nucleus are key structural elements for interaction with these receptors.[4]
Conclusion and Future Directions
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine is a molecule with a rich chemical foundation and significant, albeit underexplored, therapeutic potential. Its synthesis is achievable through established chemical routes, and its structural features, particularly its tautomerism and resemblance to key biological motifs, make it a compelling candidate for further investigation. The demonstrated activity of its analogs as NOS inhibitors and serotonergic agents provides a strong rationale for its inclusion in screening libraries for a variety of therapeutic areas. Future research should focus on obtaining definitive physicochemical and spectroscopic data, exploring a wider range of biological targets, and optimizing the scaffold to enhance potency and selectivity. This guide serves as a foundational resource to stimulate and support these future endeavors.
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